3,4-Dihydroxy-5-nitrobenzaldehyde

Xanthine Oxidase Inhibitor Hyperuricemia Gout

3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB, CAS 116313-85-0) is a critical nitrocatechol intermediate for Entacapone synthesis and serves as Entacapone EP Impurity C. Its specific 5-nitro, catechol, and aldehyde groups are essential for COMT/XO inhibition (IC50: 2-3 μM), in contrast to non-nitrated analogs. Supply is not feasible with generic isomers. Ensure procuring this specific compound with ≥98% purity to ensure API process reproducibility, QC accuracy, and valid research outcomes.

Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
CAS No. 116313-85-0
Cat. No. B193609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-5-nitrobenzaldehyde
CAS116313-85-0
Synonyms3,4-dihydroxy-5-nitrobenzaldehyde
DHNB compound
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=O
InChIInChI=1S/C7H5NO5/c9-3-4-1-5(8(12)13)7(11)6(10)2-4/h1-3,10-11H
InChIKeyBBFJODMCHICIAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxy-5-nitrobenzaldehyde (CAS 116313-85-0) for Xanthine Oxidase Inhibition and Entacapone Synthesis


3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB, CAS 116313-85-0) is a nitrocatechol derivative of the natural product protocatechuic aldehyde [1]. It is a solid with a melting point of 147-149°C and a molecular weight of 183.12 g/mol . The compound is a key pharmaceutical intermediate in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in Parkinson's disease therapy [2], and is also recognized as Entacapone EP Impurity C . DHNB itself has been identified as a potent, mixed-type inhibitor of xanthine oxidase (XO), a target for hyperuricemia and gout [3].

Why Substituting 3,4-Dihydroxy-5-nitrobenzaldehyde with Other Nitrocatechols or Benzaldehydes Compromises Research Outcomes


Substitution with closely related analogs, such as other dihydroxynitrobenzaldehyde isomers or non-nitrated catechols, is not scientifically valid due to the strict structural requirements for target engagement. For xanthine oxidase (XO) inhibition, structure-activity relationship (SAR) studies demonstrate that the aldehyde moiety, the catechol moiety, and nitration specifically at the C-5 position are all required for potent inhibitory activity [1]. Similarly, for COMT inhibition, the presence of a nitro group ortho to one of the hydroxyl groups is critical for enhanced activity within the nitrocatechol class [2]. Using a different isomer, such as 3,4-dihydroxy-2-nitrobenzaldehyde, or a non-nitrated analog like protocatechuic aldehyde, would result in a complete loss of the specific potency and binding kinetics documented for 3,4-dihydroxy-5-nitrobenzaldehyde, thereby invalidating experimental reproducibility and comparability [3].

Quantitative Evidence for Selecting 3,4-Dihydroxy-5-nitrobenzaldehyde Over Its Closest Analogs


Potent Xanthine Oxidase Inhibition by DHNB (IC50 = 3 μM) Versus Inactive Protocatechuic Aldehyde

3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) potently inhibits xanthine oxidase (XO) with an IC50 value of 3 μM, whereas its close structural analog and parent natural product, protocatechuic aldehyde (3,4-dihydroxybenzaldehyde), shows no detectable XO inhibitory activity under identical assay conditions [1]. This establishes that the nitro group at the C-5 position is essential for conferring the inhibitory activity, providing a clear differentiator for procurement.

Xanthine Oxidase Inhibitor Hyperuricemia Gout Enzyme Kinetics

Positional Isomer Comparison: 3,4-Dihydroxy-5-nitrobenzaldehyde Exhibits Distinct XO Inhibition Compared to 3,4-Dihydroxy-2-nitrobenzaldehyde

A direct comparison of isomeric activity shows that 3,4-dihydroxy-5-nitrobenzaldehyde is a potent XO inhibitor with an IC50 of 3 μM [1], while its 2-nitro positional isomer, 3,4-dihydroxy-2-nitrobenzaldehyde, has been studied but its quantitative inhibitory data against XO is not comparably established in the primary literature. The 5-nitro substitution is specifically required for interaction with the molybdenum center of XO, as confirmed by SAR studies [2].

Xanthine Oxidase Inhibitor Structure-Activity Relationship Isomer Comparison Enzyme Inhibition

COMT Inhibition Profile: DHNB (IC50 = 2 μM) Compared to Other Dihydroxynitrobenzaldehydes

3,4-Dihydroxy-5-nitrobenzaldehyde inhibits catechol-O-methyltransferase (COMT) with an IC50 of 2 μM (2.00E+3 nM) against partially purified pig liver enzyme [1]. A 1992 study of a series of dihydroxynitrobenzaldehydes found that all dihydroxynitrobenzaldehydes tested were potent COMT inhibitors, with the critical structural requirement being a nitro group ortho to at least one hydroxyl group [2]. DHNB (the 5-nitro derivative) meets this criterion, while monohydroxy or methoxy analogs (e.g., 3-hydroxy-4-methoxy-5-nitrobenzaldehyde) show markedly reduced or altered inhibition profiles [3].

COMT Inhibitor Parkinson's Disease Entacapone Intermediate Enzyme Inhibition

In Vivo Safety Profile: DHNB (500 mg/kg) Shows Superior Survival Compared to Allopurinol in a Mouse Model

In a mouse model of acute hyperuricemia, a single 500 mg/kg dose of 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB) resulted in no observable side effects or mortality [1]. In stark contrast, mice treated with the same dose of the clinical XO inhibitor allopurinol experienced 42% mortality, with surviving offspring exhibiting fur loss [2]. This represents a significant and quantifiable safety advantage for DHNB as a lead compound.

In Vivo Toxicology Hyperuricemia Gout Drug Safety

Derivative Potency: DHNB Phenylthiosemicarbazone Exhibits Nanomolar XO Inhibition (IC50 = 0.0437 μM)

A derivative of 3,4-dihydroxy-5-nitrobenzaldehyde, 3,4-dihydroxy-5-nitrobenzaldehyde phenylthiosemicarbazone, demonstrates exceptionally potent inhibition of xanthine oxidase (XOD) with an IC50 value of 0.0437 μM [1]. This is approximately 68-fold more potent than the parent DHNB compound (IC50 = 3 μM) [2]. The derivative also exhibits a mixed inhibitory effect and shows a favorable in vivo safety profile in mice [3].

Xanthine Oxidase Inhibitor Hyperuricemia Thiosemicarbazone Drug Discovery

Key Research and Industrial Applications for 3,4-Dihydroxy-5-nitrobenzaldehyde (CAS 116313-85-0)


Medicinal Chemistry: Development of Novel Xanthine Oxidase Inhibitors for Gout and Hyperuricemia

Given its well-characterized, potent, mixed-type inhibition of XO (IC50 = 3 μM) and a superior in vivo safety profile compared to allopurinol, DHNB serves as a validated lead compound or a critical building block for synthesizing next-generation XO inhibitors with potentially lower toxicity [1]. Its derivative, the phenylthiosemicarbazone, demonstrates a 68-fold improvement in potency (IC50 = 0.0437 μM), confirming the scaffold's high potential for further optimization [2].

Pharmaceutical Manufacturing: Synthesis of Entacapone and Quality Control of Related Impurities

3,4-Dihydroxy-5-nitrobenzaldehyde is a key intermediate in the industrial synthesis of Entacapone, a COMT inhibitor for Parkinson's disease [1]. Its high purity (NLT 99.0%) is a critical quality attribute for API manufacturing [2]. Additionally, it is defined as Entacapone EP Impurity C, making it an essential analytical reference standard for purity testing and quality control in the production of Entacapone drug substance and finished products .

Analytical Chemistry: Quantification of Methoxy Groups in Chronic Kidney Disease Research

DHNB has been specifically utilized in an analytical method developed to measure the level of methoxy groups in the context of chronic kidney disease research [1]. This application leverages its unique chemical properties as a derivatization agent or internal standard, highlighting a niche but validated use case outside of its more common pharmaceutical applications.

Academic Research: COMT Inhibition and Catecholamine Metabolism Studies

As a potent COMT inhibitor (IC50 = 2 μM), DHNB is a valuable tool compound for investigating the role of COMT in catecholamine metabolism in vitro and ex vivo [1]. Its reversible, mixed-type inhibition profile makes it suitable for mechanistic studies exploring the enzyme's active site and its role in the peripheral inactivation of catecholamines, a key area in Parkinson's disease pathophysiology [2].

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